molecular formula C11H10F6O3S B3330460 2,2,3,4,4,4-Hexafluorobutyl tosylate CAS No. 70566-53-9

2,2,3,4,4,4-Hexafluorobutyl tosylate

Cat. No.: B3330460
CAS No.: 70566-53-9
M. Wt: 336.25 g/mol
InChI Key: FYOWNGRNBFFLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, the provided evidence predominantly focuses on structurally related fluorinated acrylates and methacrylates, such as 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA) and 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFBMA). These monomers are widely used in synthesizing advanced fluoropolymers due to their unique properties, including low surface energy, chemical resistance, and compatibility with ionic liquids . This article will emphasize comparisons between HFBA, HFBMA, and other fluorinated analogs, as direct data on the tosylate derivative are absent in the evidence.

Properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O3S/c1-7-2-4-8(5-3-7)21(18,19)20-6-10(13,14)9(12)11(15,16)17/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOWNGRNBFFLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,4,4,4-Hexafluorobutyl tosylate typically involves the reaction of 2,2,3,4,4,4-Hexafluorobutanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,4,4,4-Hexafluorobutyl tosylate undergoes various chemical reactions, including nucleophilic substitution, elimination, and hydrolysis .

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of the tosylate group with a nucleophile such as an alkoxide, amine, or thiolate.

    Elimination: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Hydrolysis: In the presence of water and a suitable acid or base catalyst, this compound can hydrolyze to form 2,2,3,4,4,4-Hexafluorobutanol and p-toluenesulfonic acid.

Major Products: The major products formed from these reactions include 2,2,3,4,4,4-Hexafluorobutanol, alkenes, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutyl tosylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and polymers.

    Biology: The compound is utilized in the modification of biomolecules to enhance their stability and bioavailability.

    Industry: this compound is employed in the production of specialty coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl tosylate involves its ability to undergo nucleophilic substitution reactions, which allows it to modify various substrates. The compound’s fluorinated nature imparts unique properties such as hydrophobicity and chemical resistance, making it valuable in modifying surfaces and materials .

Comparison with Similar Compounds

Surface Energy and Hydrophobicity

  • HFBA and HFBMA exhibit surface energies of 18–22 mN/m , intermediate between TFEMA (~25 mN/m) and DFHMA (10–12 mN/m). This balance makes them suitable for applications requiring moderate hydrophobicity without excessive brittleness .
  • In dielectric elastomers, HFBA-based polymers achieve a permittivity of ε ≈ 10 , outperforming TFEMA but falling short of DFHMA’s ultra-low surface energy .

Polymerization Behavior

  • HFBA undergoes rapid UV-induced photopolymerization, enabling one-step synthesis of elastomers with tunable mechanical properties (e.g., PFED10 in ) .
  • HFBMA is compatible with controlled polymerization techniques like ATRP, producing triblock copolymers (e.g., PHFBMA-b-PDMS-b-PHFBMA) with microphase-separated structures .

Thermal and Chemical Stability

  • HFBMA-modified nanogels (PNF) retain stability at physiological temperatures (≈37°C), critical for biomedical applications .
  • DFHMA ’s long perfluoroalkyl chain provides superior chemical resistance but complicates processing due to poor solubility .

HFBA in Sensing and Actuation

  • HFBA-coated optical fibers detect organosulfur/organophosphorus compounds with a sensitivity of 10–100 µL in 150 mL volume, attributed to fluorine-analyte interactions .
  • In dielectric elastomers, HFBA/EA/DA copolymers achieve 300% actuation strain at low electric fields, enabling soft robotics .

HFBMA in Biomedical and Surface Engineering

  • HFBMA-based nanogels (PNF) demonstrate >90% embolization efficiency in ultrasound-guided therapies due to fluoroalkane affinity .
  • Triblock copolymers (PHFBMA-b-PDMS-b-PHFBMA) reduce surface tension to <20 mN/m , ideal for anti-icing coatings .

Biological Activity

2,2,3,4,4,4-Hexafluorobutyl tosylate is a fluorinated compound that has gained attention in various fields of research due to its unique chemical properties and potential biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

This compound is characterized by its fluorinated alkyl chain and tosylate group. The presence of fluorine atoms significantly alters the compound's hydrophobicity and lipophilicity, which can influence its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with cellular membranes and proteins. The fluorinated alkyl chain enhances membrane permeability and can disrupt lipid bilayers. This disruption can lead to increased permeability of cells to various substances or even cell lysis under certain conditions.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
Antimicrobial Activity Exhibits inhibitory effects against various bacterial strains.
Cytotoxicity Shows potential cytotoxic effects on mammalian cells at high concentrations.
Membrane Disruption Alters membrane integrity leading to increased permeability.
Biofilm Inhibition Effective in preventing biofilm formation on surfaces.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound's mechanism involved disrupting bacterial cell membranes leading to cell death.
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects of this compound on human cell lines indicated that while low concentrations were non-toxic, higher concentrations resulted in significant cell death. This suggests a dose-dependent response which is critical for therapeutic applications.
  • Biofilm Formation Studies : In vitro experiments showed that coatings made with this compound effectively inhibited biofilm formation on medical devices. This property is particularly useful in preventing infections associated with implanted devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,4,4,4-Hexafluorobutyl tosylate
Reactant of Route 2
Reactant of Route 2
2,2,3,4,4,4-Hexafluorobutyl tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.